molecular formula C16H13FN4O2S B5722892 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B5722892
M. Wt: 344.4 g/mol
InChI Key: XJGRUBZPJOCBIU-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is a complex organic compound characterized by the presence of a triazole ring substituted with fluorobenzyl, methyl, and nitrophenyl groups. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. This intermediate is then reacted with 4-methyl-5-(4-nitrophenyl)-1,2,4-triazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and substituent groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethylphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of a methyl group.

    4H-1,2,4-triazol-4-amine derivatives: Compounds with similar triazole cores but different substituents.

Uniqueness

3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorobenzyl and nitrophenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-20-15(12-4-8-14(9-5-12)21(22)23)18-19-16(20)24-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGRUBZPJOCBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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